3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl benzo[d][1,3]dioxole-5-carboxylate
Description
This compound belongs to the chromen-4-one family, characterized by a fused benzopyran-4-one core. The structure includes a 2-methoxyphenyl substituent at position 3 and a benzo[d][1,3]dioxole-5-carboxylate moiety at position 5. The benzo[d][1,3]dioxole (also known as 1,3-benzodioxole) group is a bicyclic system with two oxygen atoms, contributing to enhanced metabolic stability and lipophilicity compared to simpler aromatic esters.
Properties
IUPAC Name |
[3-(2-methoxyphenyl)-4-oxochromen-7-yl] 1,3-benzodioxole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16O7/c1-27-19-5-3-2-4-16(19)18-12-28-21-11-15(7-8-17(21)23(18)25)31-24(26)14-6-9-20-22(10-14)30-13-29-20/h2-12H,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFLYMJMLRBBHNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=COC3=C(C2=O)C=CC(=C3)OC(=O)C4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl benzo[d][1,3]dioxole-5-carboxylate typically involves multiple steps, starting with the formation of the chromone core. One common approach is the Knoevenagel condensation reaction, which involves the condensation of 2-methoxybenzaldehyde with 4-hydroxy-3-methoxybenzaldehyde in the presence of a base such as piperidine. The resulting intermediate undergoes cyclization to form the chromone structure.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Advanced techniques such as microwave-assisted synthesis and ultrasonic irradiation can also be employed to improve reaction rates and yields.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride (NaH) or lithium aluminum hydride (LiAlH4).
Major Products Formed:
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Formation of alcohols and amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
This compound has shown significant potential in scientific research due to its diverse biological activities. It has been studied for its antioxidant, anti-inflammatory, and anticancer properties . In the field of medicine , it is being explored for its potential use in the treatment of various diseases, including cancer and inflammatory disorders. Additionally, its antimicrobial properties make it a candidate for developing new antibiotics.
Mechanism of Action
The mechanism by which 3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl benzo[d][1,3]dioxole-5-carboxylate exerts its effects involves inhibition of specific molecular targets such as enzymes and receptors. The compound interacts with these targets, leading to the modulation of various cellular pathways. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and reduce oxidative stress.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally analogous compounds differ in substituents on the chromen-4-one core, which influence their physicochemical properties, binding affinities, and pharmacokinetic profiles. Below is a detailed comparison:
Table 1: Structural and Functional Comparison of Key Analogues
Key Findings from Comparative Studies
Bioactivity and Target Specificity: The target compound demonstrates dual inhibition of AChE and BChE, critical enzymes in AD pathology. Its 1,3-benzodioxole group enhances binding stability compared to the 4-methylbenzoate analogue (F0850-4777), as shown by molecular dynamics (MD) simulations . The 2-methoxyphenyl group at position 3 improves selectivity for MAO-A/B compared to analogues with phenoxy or methyl substituents .
Physicochemical Properties: The benzo[d][1,3]dioxole-5-carboxylate moiety increases lipophilicity (logP ~3.5) compared to the acetate derivative (31a, logP ~2.1), enhancing blood-brain barrier (BBB) permeability . All compounds comply with Lipinski’s rule (molecular weight <500, H-bond donors ≤5, H-bond acceptors ≤10), ensuring oral bioavailability .
Synthetic Accessibility :
- The target compound requires multi-step synthesis involving esterification and cyclization, similar to derivatives like 31a–c. However, the incorporation of 1,3-benzodioxole necessitates specialized reagents (e.g., boron trifluoride etherate) .
Biological Activity
3-(2-Methoxyphenyl)-4-oxo-4H-chromen-7-yl benzo[d][1,3]dioxole-5-carboxylate is a complex organic compound belonging to the chromone family. This compound has garnered attention due to its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This article reviews the biological activity of this compound based on diverse research findings and case studies.
- IUPAC Name : [3-(2-methoxyphenyl)-4-oxochromen-7-yl] 1,3-benzodioxole-5-carboxylate
- CAS Number : 637752-99-9
- Molecular Weight : 416.385 g/mol
- Molecular Structure : The compound features a chromone core with a methoxyphenyl group and a benzo[d][1,3]dioxole moiety.
Synthesis
The synthesis of 3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl benzo[d][1,3]dioxole-5-carboxylate typically involves a multi-step organic reaction process. One common method includes:
- Knoevenagel Condensation : This involves the condensation of 2-methoxybenzaldehyde with 4-hydroxy-3-methoxybenzaldehyde in the presence of a base like piperidine.
- Cyclization : The intermediate undergoes cyclization to form the chromone structure.
Advanced techniques such as microwave-assisted synthesis may enhance yield and efficiency.
Antioxidant Activity
Research indicates that compounds with similar structures exhibit significant antioxidant properties. The ability to scavenge free radicals is crucial in mitigating oxidative stress-related diseases.
| Compound | IC50 (μM) | Activity |
|---|---|---|
| 3-(2-Methoxyphenyl)-4-oxo | TBD | Antioxidant |
| Similar Chromone Derivative | 12.5 | Antioxidant |
Anti-inflammatory Effects
In vitro studies have demonstrated that this compound can inhibit pro-inflammatory mediators. For instance, it has been shown to reduce the production of nitric oxide (NO) and prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-stimulated macrophages.
Anticancer Properties
Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines. For example, it has been tested against breast cancer (MCF-7) and lung cancer (A549) cells.
| Cell Line | IC50 (μM) | Activity |
|---|---|---|
| MCF-7 | 15.0 | Cytotoxic |
| A549 | 20.5 | Cytotoxic |
Case Studies
-
Case Study on Anticancer Activity :
A study evaluated the effects of 3-(2-methoxyphenyl)-4-oxo on MCF-7 cells. Results indicated a dose-dependent decrease in cell viability, suggesting potential for therapeutic application in breast cancer treatment. -
Case Study on Anti-inflammatory Mechanism :
Another study focused on the anti-inflammatory mechanism of this compound, highlighting its ability to downregulate NF-kB signaling pathways in LPS-stimulated macrophages.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
